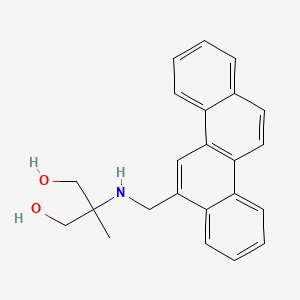

Crisnatol

Descripción

Propiedades

Número CAS |

96389-68-3 |

|---|---|

Fórmula molecular |

C23H23NO2 |

Peso molecular |

345.4 g/mol |

Nombre IUPAC |

2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol |

InChI |

InChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3 |

Clave InChI |

SBRXTSOCZITGQG-UHFFFAOYSA-N |

SMILES canónico |

CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |

Otros números CAS |

96389-68-3 |

Sinónimos |

2-(6-(chrysenylmethyl)amino)-2-methyl-1,3-propanediol BW A 770U BWA770U BWA770U mesylate crisnatol |

Origen del producto |

United States |

Foundational & Exploratory

Crisnatol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisnatol, an experimental antineoplastic agent, has demonstrated significant activity against a variety of solid tumors. Its primary mechanism of action is multifaceted, involving direct interaction with DNA and inhibition of a key nuclear enzyme, ultimately leading to cell cycle arrest and cytotoxicity. This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism:

-

DNA Intercalation: As a planar, polycyclic aromatic molecule, this compound inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the DNA replication and transcription machinery, leading to the cessation of these vital cellular processes.

-

Topoisomerase II Inhibition: this compound targets and inhibits topoisomerase II, a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. By preventing the re-ligation of DNA strands after cleavage by topoisomerase II, this compound traps the enzyme-DNA complex, leading to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and apoptosis.

The lipophilic nature of this compound allows it to effectively cross the blood-brain barrier, making it a candidate for the treatment of brain tumors such as glioblastoma.[1]

Quantitative Preclinical and Clinical Data

The following tables summarize key quantitative data from in vitro and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity and Cell Cycle Effects of this compound

| Cell Line | Assay Type | Concentration (µM) | Effect |

| Murine Erythroleukemic (MELC) | Flow Cytometry | 0.5 - 1.0 | Reversible G2-phase block after 4 hours of exposure. |

| Murine Erythroleukemic (MELC) | Flow Cytometry | 0.5 - 1.0 | >G2 polyploidy after 24 hours of exposure. |

| Murine Erythroleukemic (MELC) | Flow Cytometry | 5 - 10 | Persistent retardation of S-phase progression or irreversible G2 and/or >G2 blocks. |

| Murine Erythroleukemic (MELC) | Viability Assay | 25 - 50 | Severe membrane perturbation (loss of viability). |

| MCF-7 (Human Breast Cancer) | Microtiter Pharmacodynamic | - | Growth inhibitory at k = 30-1000 (n=1), cytostatic at k = 1500, and cytotoxic at k > 2000 µMⁿ·h (n=2), where k is the drug exposure constant and n is the concentration coefficient.[2] |

| MDA-MB-231 (Human Breast Cancer) | Microtiter Pharmacodynamic | - | In vitro cytotoxicity of this compound compares favorably with that of some clinically useful antitumor agents.[2] |

Table 2: Pharmacokinetic Parameters of this compound in Phase I Clinical Trials

| Parameter | Value | Patient Population | Dosing Schedule |

| Terminal Half-life (t½) | 2.9 hours | Patients with refractory solid tumors | 6-hour intravenous infusion every 28 days[3] |

| Total Body Clearance | 18.3 L/h/m² | Patients with refractory solid tumors | 6-hour intravenous infusion every 28 days[3] |

| Apparent Volume of Distribution (Vdss) | 58.8 L/m² | Patients with refractory solid tumors | 6-hour intravenous infusion every 28 days[3] |

| Recommended Phase II Dose | 388 mg/m² | Patients with refractory solid tumors | 6-hour intravenous infusion every 28 days[3] |

| Dose-Limiting Toxicity | Reversible neurological toxicity | Patients with refractory solid tumors | 516 mg/m² as a 6-hour intravenous infusion[3] |

| Plasma Concentration at Steady State (Css) | 1607.8 ± 261.1 ng/mL | Patients with advanced solid malignancies | 600 mg/m²/day for 9 days as a continuous infusion[4] |

| Minimal Inhibitory Concentration (in vitro) | ~1000 ng/mL | Most tumors | N/A[4] |

Implicated Signaling Pathways

While direct studies on this compound's impact on specific signaling pathways are limited, research on the structurally similar compound, Chrysophanol, provides valuable insights. Chrysophanol has been shown to modulate the Wnt and NF-κB signaling pathways, both of which are crucial in cancer cell proliferation, survival, and metastasis.[1][5][6][7] It is plausible that this compound may exert similar effects.

Disclaimer: The following diagrams are based on the known effects of Chrysophanol and represent a hypothetical mechanism for this compound. Further research is required to confirm these interactions.

Hypothetical Inhibition of the Wnt Signaling Pathway by this compound

The canonical Wnt signaling pathway is aberrantly activated in many cancers, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation. Chrysophanol has been shown to inhibit this pathway.[5][7]

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by this compound.

Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound

The NF-κB signaling pathway is a key regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Chrysophanol has been demonstrated to suppress NF-κB activation.[1][6]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section outlines generalized protocols for key experiments used to elucidate this compound's mechanism of action.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay determines the ability of a compound to displace a fluorescent dye intercalated into DNA.

Workflow:

Caption: Workflow for a fluorescent intercalator displacement assay.

Methodology:

-

A solution of double-stranded DNA is prepared in a suitable buffer.

-

A fluorescent intercalating dye is added to the DNA solution and incubated to allow for stable intercalation, resulting in a high fluorescence signal.

-

The baseline fluorescence is measured using a fluorometer.

-

Increasing concentrations of this compound are added to the DNA-dye complex.

-

If this compound intercalates into the DNA, it will displace the fluorescent dye, leading to a decrease in the fluorescence signal.

-

The fluorescence is measured again after incubation with this compound.

-

The percentage of dye displacement is calculated for each this compound concentration, and the IC50 value (the concentration of this compound that causes 50% displacement) is determined.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Workflow:

Caption: Workflow for a topoisomerase II DNA decatenation assay.

Methodology:

-

A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules.

-

Human topoisomerase IIα and ATP are added to the mixture.

-

Varying concentrations of this compound are added to the reaction tubes.

-

The reaction is incubated at 37°C to allow for the decatenation of kDNA by topoisomerase II into individual minicircles.

-

The reaction is terminated.

-

The reaction products are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA-binding dye and visualized. Catenated kDNA remains at the top of the gel, while decatenated minicircles migrate further down.

-

Inhibition of topoisomerase II by this compound is observed as a decrease in the amount of decatenated DNA.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

-

Cancer cells are cultured and treated with various concentrations of this compound for specific durations.

-

Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

-

The fixed cells are treated with RNase to prevent staining of RNA.

-

Cells are stained with propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA.

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The DNA content of the cells is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would indicate a G2-phase block.

Pharmacokinetic Analysis (High-Performance Liquid Chromatography - HPLC)

This technique is used to quantify the concentration of this compound in biological samples such as plasma.

Methodology:

-

Blood samples are collected from patients at various time points after this compound administration.

-

Plasma is separated from the blood samples by centrifugation.

-

This compound and an internal standard are extracted from the plasma, typically using protein precipitation or liquid-liquid extraction.

-

The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18).

-

A mobile phase is used to separate this compound from other components in the sample.

-

The concentration of this compound is determined by a detector (e.g., UV or mass spectrometry) based on a standard curve.

-

Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the concentration-time data.[3]

Conclusion

This compound's mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, provides a strong rationale for its development as an anticancer agent. The available preclinical and clinical data demonstrate its potent cytotoxic effects and offer insights into its pharmacokinetic profile. While the precise signaling pathways affected by this compound require further direct investigation, the evidence from structurally related compounds suggests a potential role for the modulation of the Wnt and NF-κB pathways. The experimental protocols outlined in this guide provide a framework for continued research into the molecular pharmacology of this compound and the development of this promising therapeutic candidate.

References

- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Chrysophanol in Epithelial-Mesenchymal Transition in Oral Cancer Cell Lines via a Wnt-3-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Topoisomerase Inhibitory Activity of Crisnatol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisnatol, also known as BWA770U, is a synthetic arylmethylaminopropanediol derivative that has been investigated for its potential as an anticancer agent. Classified as a DNA intercalator, this compound exerts its cytotoxic effects primarily through the disruption of DNA topology and the induction of cell cycle arrest. This technical guide provides a comprehensive overview of the available scientific literature on the topoisomerase inhibitory activity of this compound, with a focus on its mechanism of action, cellular effects, and the experimental methodologies used to characterize such compounds. While this compound has been identified as a DNA intercalator, specific quantitative data on its direct inhibitory activity against purified topoisomerase I or II enzymes, such as IC50 values, are not extensively detailed in the currently available public literature. However, based on its classification and observed cellular effects, its interaction with topoisomerases is a key aspect of its anticancer properties.

Core Mechanism of Action: DNA Intercalation and Topoisomerase II Interference

This compound's primary mechanism of action is its ability to intercalate into DNA. This process involves the insertion of its planar aromatic rings between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with the function of enzymes that interact with DNA, most notably topoisomerases.

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and knotting, which arise during replication, transcription, and recombination. They function by creating transient single- or double-strand breaks in the DNA, allowing the DNA to untangle, and then resealing the breaks.

DNA intercalators like this compound can interfere with the catalytic cycle of topoisomerases, particularly topoisomerase II. This interference can occur through several mechanisms:

-

Inhibition of DNA Binding: The altered DNA conformation caused by this compound intercalation may prevent topoisomerase II from binding to its DNA substrate.

-

Stabilization of the Cleavage Complex: A common mechanism for topoisomerase II inhibitors is the stabilization of the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the broken DNA strands. By preventing the religation of the DNA break, the drug traps the enzyme on the DNA, leading to the accumulation of DNA double-strand breaks. These breaks, when encountered by the replication machinery, can lead to cell cycle arrest and apoptosis.

-

Inhibition of Catalytic Activity: Intercalation can also allosterically inhibit the catalytic activity of the enzyme, preventing it from creating the necessary DNA breaks for its function.

Cellular Effects of this compound

The cellular consequences of this compound's activity are consistent with those of a DNA damaging agent that interferes with topoisomerase function.

Cell Cycle Arrest

Studies have shown that this compound induces a concentration-dependent cell cycle arrest in the G2 phase.[1] At lower concentrations (0.5-1.0 µM), this G2 block is reversible, while at higher concentrations (5-10 µM), it becomes irreversible, often leading to polyploidy.[1] This G2 arrest is a hallmark of the cellular response to DNA double-strand breaks, which activates the DNA damage response (DDR) pathway to halt cell cycle progression and allow for DNA repair.

Induction of Apoptosis

The accumulation of irreparable DNA damage ultimately triggers programmed cell death, or apoptosis. While the specific apoptotic pathways activated by this compound are not extensively detailed in the provided literature, it is a common outcome for cells treated with topoisomerase II poisons.

Quantitative Data

Specific IC50 values for this compound against purified topoisomerase I or II are not available in the reviewed literature. However, cellular assays have provided quantitative data on its cytotoxic and growth-inhibitory effects.

| Cell Line | Effect | Concentration/Exposure | Reference |

| Murine Erythroleukemic Cells (MELC) | Reversible G2-phase block | 0.5-1.0 µM (4 h exposure) | [1] |

| Murine Erythroleukemic Cells (MELC) | Irreversible G2 block/Polyploidy | 5-10 µM (prolonged exposure) | [1] |

| Murine Erythroleukemic Cells (MELC) | Loss of viability | 25-50 µM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the topoisomerase inhibitory activity of compounds like this compound.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

-

Principle: Topoisomerase II can resolve catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of the enzyme will prevent this decatenation.

-

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding purified topoisomerase IIα.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Resolve the DNA products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

-

Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, which will migrate into the gel as minicircles. In the presence of an effective inhibitor, the kDNA will remain as a high molecular weight network at the top of the gel.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound stabilizes the topoisomerase II cleavage complex.

-

Principle: Topoisomerase II poisons trap the enzyme on the DNA, leading to the accumulation of linear DNA from a supercoiled plasmid substrate.

-

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage buffer (similar to decatenation assay buffer)

-

This compound

-

Stop solution containing SDS and proteinase K

-

Agarose gel

-

Ethidium bromide

-

-

Procedure:

-

Set up reaction mixtures with cleavage buffer, supercoiled plasmid DNA, and a range of this compound concentrations.

-

Add topoisomerase IIα to start the reaction.

-

Incubate at 37°C.

-

Terminate the reaction by adding SDS followed by proteinase K to digest the enzyme.

-

Analyze the DNA products by agarose gel electrophoresis.

-

-

Interpretation: A topoisomerase II poison will lead to an increase in the amount of linear DNA compared to the control (enzyme alone). A catalytic inhibitor may simply inhibit the relaxation of the supercoiled plasmid without increasing the linear form.

Signaling Pathways and Logical Relationships

The cellular response to this compound-induced DNA damage involves a complex network of signaling pathways.

Caption: Proposed mechanism of this compound action.

The diagram above illustrates the proposed sequence of events following cellular exposure to this compound. As a DNA intercalator, it is hypothesized to stabilize the topoisomerase II-DNA cleavage complex, leading to the formation of DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway, resulting in a G2 cell cycle arrest to allow for DNA repair. If the damage is too severe or prolonged, the cell is directed towards apoptosis.

Caption: Workflow for assessing Topoisomerase II inhibition.

This diagram outlines the general experimental workflows for determining the mode of topoisomerase II inhibition. The decatenation assay is used to identify catalytic inhibitors, while the cleavage assay is employed to detect topoisomerase II poisons that stabilize the cleavage complex.

Conclusion

This compound is a DNA intercalating agent that exhibits anticancer activity through the induction of G2 cell cycle arrest. While its precise biochemical interaction with topoisomerases, including quantitative inhibitory constants, is not well-documented in the available literature, its mechanism of action is consistent with that of a topoisomerase II inhibitor. As a DNA intercalator, it likely disrupts the normal function of topoisomerase II, leading to the formation of DNA double-strand breaks and the activation of the DNA damage response pathway. Further detailed biochemical studies would be necessary to fully elucidate the specific molecular interactions between this compound and topoisomerase enzymes and to quantify its potency as a direct enzyme inhibitor. The experimental protocols and signaling pathways described herein provide a framework for the investigation and characterization of such compounds.

References

Lipophilic Properties of Crisnatol and Its Translocation Across the Blood-Brain Barrier: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisnatol, a novel DNA intercalating agent, has shown potential in the treatment of central nervous system (CNS) malignancies, specifically gliomas. Its efficacy in this capacity is intrinsically linked to its ability to traverse the blood-brain barrier (BBB), a highly selective and protective physiological interface. This technical guide provides a comprehensive analysis of the lipophilic properties of this compound and the methodologies used to assess its penetration into the CNS. Understanding these characteristics is paramount for the strategic development of CNS-active pharmaceuticals.

Lipophilic Character of this compound

The lipophilicity of a molecule is a critical determinant of its ability to passively diffuse across the lipid-rich cell membranes of the BBB. This property is quantitatively expressed by the partition coefficient (logP), which measures the ratio of a compound's concentration in a lipophilic solvent (typically octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value generally indicates greater lipophilicity and, consequently, a higher potential for BBB penetration.

| Physicochemical Property | Value | Source |

| Computed logP | 3.9 | PubChem CID: 57062[1] |

| Molecular Weight | 345.4 g/mol | PubChem CID: 57062[1] |

| Chemical Formula | C23H23NO2 | PubChem CID: 57062[1] |

Table 1: Physicochemical Properties of this compound.

A computed logP of 3.9 suggests that this compound possesses significant lipophilic character, a favorable attribute for crossing the BBB. However, it is crucial to note that excessive lipophilicity can lead to increased non-specific binding to plasma proteins and peripheral tissues, potentially reducing the free fraction of the drug available to enter the CNS.

Blood-Brain Barrier Permeability of this compound

The clinical application of this compound in treating brain tumors, such as anaplastic astrocytoma and glioblastoma, strongly implies its capability to cross the BBB and reach therapeutic concentrations within the CNS.[2] Further indirect evidence comes from the observation of dose-limiting neurotoxicity in clinical trials, suggesting that the compound interacts with neural tissues.[2]

Direct quantitative data on the BBB permeability of this compound, such as brain-to-plasma concentration ratios (Kp) or in vitro permeability coefficients (Pe), are not publicly available. However, the following sections detail the standard experimental protocols employed to ascertain these critical parameters for CNS drug candidates.

Experimental Protocols for Assessing Lipophilicity and BBB Penetration

A multi-faceted approach involving both in vitro and in vivo models is typically employed to characterize the BBB penetration potential of a compound like this compound.

Determination of Lipophilicity (logP)

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

-

Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a specific volume of the other phase in a flask.

-

Equilibration: The flask is agitated until equilibrium is reached, typically for several hours.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

In Vitro Models of BBB Permeability

These models provide a high-throughput and cost-effective means to screen compounds for their potential to cross the BBB.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay predicts passive diffusion across the BBB.

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.

-

Donor and Acceptor Plates: A multi-well plate (donor plate) containing the test compound (this compound) dissolved in a buffer at a specific pH is placed on top of another plate (acceptor plate) containing a buffer solution. The artificial membrane separates the two compartments.

-

Incubation: The "sandwich" plate is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment.

-

Quantification: The concentration of this compound in both the donor and acceptor wells is measured using an analytical method like LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations and incubation time.

| Model | Principle | Advantages | Limitations |

| PAMPA-BBB | Passive diffusion across an artificial lipid membrane. | High-throughput, cost-effective, reproducible. | Lacks active transporters and cellular complexity. |

| Cell-Based Transwell Models | Measures transport across a monolayer of brain endothelial cells. | Incorporates tight junctions and can model transporter activity. | Can have variable barrier tightness (TEER values) and may not fully replicate the in vivo microenvironment. |

Table 2: Comparison of In Vitro BBB Models.

In Vivo Models of BBB Permeability

In vivo studies provide the most physiologically relevant data on BBB penetration.

In Situ Brain Perfusion

This technique allows for the precise measurement of the rate of drug uptake into the brain.

-

Surgical Preparation: Anesthetized animal (typically a rat or mouse) is surgically prepared to isolate the cerebral circulation. The common carotid artery is cannulated.

-

Perfusion: A perfusion fluid containing a known concentration of this compound and a vascular space marker is infused at a constant rate into the carotid artery.

-

Termination: After a short perfusion period (seconds to minutes), the animal is decapitated, and the brain is removed.

-

Analysis: The concentration of this compound in the brain tissue is determined and corrected for the amount remaining in the cerebral vasculature.

-

Calculation: The brain uptake clearance (K_in) is calculated, providing a measure of the unidirectional flux across the BBB.

Role of Efflux Transporters

Efflux transporters, such as P-glycoprotein (P-gp), located on the luminal side of the BBB endothelial cells, actively pump xenobiotics back into the bloodstream, limiting their brain penetration. It is crucial to determine if this compound is a substrate for these transporters.

In Vitro Efflux Assays

Cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp) are used in a transwell setup. The bidirectional transport of this compound (apical-to-basolateral and basolateral-to-apical) is measured. A significantly higher basolateral-to-apical transport indicates active efflux.

Signaling Pathways and CNS Effects

As a DNA intercalator, this compound's mechanism of action involves the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis. In the context of the CNS, this can have both therapeutic effects on tumor cells and toxic effects on healthy neurons.

Figure 1: Simplified signaling pathway of this compound-induced DNA damage response.

The neurotoxicity observed in clinical trials is likely a consequence of this DNA-damaging activity in neuronal cells, which have limited regenerative capacity.

Experimental Workflows

The assessment of a compound's suitability for CNS applications follows a logical progression of experiments.

Figure 2: General workflow for assessing CNS drug penetration.

Conclusion

This compound's computed lipophilic properties and its clinical use in treating primary brain tumors provide strong, albeit indirect, evidence of its ability to cross the blood-brain barrier. For a complete and quantitative understanding of its CNS disposition, rigorous experimental evaluation using the detailed protocols outlined in this guide is essential. Such data are critical for optimizing dosing regimens to maximize therapeutic efficacy in the brain while minimizing peripheral and central neurotoxicity. The interplay between lipophilicity, BBB transport mechanisms, and potential efflux transporter interactions will ultimately dictate the clinical success of this compound and other CNS-targeted agents.

References

Early Clinical Trial Data on Crisnatol Mesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisnatol mesylate (BWA770U mesylate) is a novel, lipophilic arylmethylaminopropanediol that demonstrated significant antineoplastic activity in preclinical murine and human tumor models.[1] Its mechanism of action is primarily attributed to its function as a DNA intercalating agent and an inhibitor of topoisomerase activity, leading to DNA damage and the prevention of cancer cell proliferation.[2] Due to its lipophilic nature, this compound can cross the blood-brain barrier, making it a candidate for treating brain tumors.[2] This technical guide provides an in-depth summary of the early clinical trial data for this compound mesylate, focusing on quantitative data, experimental protocols, and key biological pathways.

Mechanism of Action

This compound mesylate exerts its anticancer effects by inserting itself between the base pairs of DNA (intercalation). This distortion of the DNA structure interferes with the function of topoisomerase enzymes, which are critical for DNA replication and repair. The inhibition of topoisomerase leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.[2]

Caption: Mechanism of action of this compound mesylate.

Phase I Clinical Trial Data

Multiple Phase I studies were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound mesylate.

Dose Escalation and Administration Schedules

| Study | Patient Population | Dosing Schedule | Dose Range (mg/m²) | MTD (mg/m²) | DLTs |

| Weiss et al. (1988)[1][3] | Refractory solid tumors | 6-hour IV infusion every 28 days | 7.5 - 516 | 388 (recommended Phase II dose) | Reversible neurological toxicity (somnolence, dizziness, blurred vision, unsteady gait) |

| Cobb et al. (1991)[4] | Not specified | Monthly extended infusion (9, 12, 15, and 18 hours) | 450 - 900 | Not explicitly defined, but serious CNS effects at 900 | Central nervous system effects |

| Villalona-Calero et al.[5] | Advanced solid malignancies | Continuous IV infusion (6, 9, 12, 15, 18, and 21 days) | 600 - 750/day | 600/day for 9 days (recommended Phase II dose) | CNS toxicity, pulmonary thromboembolism, grade 4 thrombocytopenia |

| Eckhardt et al. (1991)[6][7] | Not specified | Continuous infusion (6 to 96 hours) | 18 (in 6 hrs) - 3400 (in 72 hrs) | 2700/72 hours | Neurological (confusion, agitation, disorientation) |

Pharmacokinetic Parameters

| Study | Dosing Schedule | T½ (Terminal Half-life) | Total Body Clearance (L/hr/m²) | Volume of Distribution (Vdss) (L/m²) | Key Findings |

| Weiss et al. (1988)[1][3] | 6-hour IV infusion | 2.9 hours | 18.3 | 58.8 | Plasma concentrations declined biexponentially. |

| Eckhardt et al. (1991)[6][7] | Continuous infusion (6-96 hours) | 3.3 hours | 22.8 | 53 | Median steady-state plasma concentration (Css) at MTD was 2.7 µg/ml. |

| Villalona-Calero et al.[5] | Continuous IV infusion | Not specified | Not specified | Not specified | Plasma Css averaged 1607.8 ng/ml at the recommended Phase II dose. |

Phase II Clinical Trial Data

A Phase II study evaluated the efficacy of this compound mesylate in patients with advanced ovarian carcinoma.[8] Another study investigated its use in patients with glioma.[9]

| Study | Patient Population | Dosing Schedule | Number of Patients | Efficacy Results |

| Smalley et al. (1992)[8] | Advanced ovarian carcinoma | 72-hour IV infusion | 14 | No evidence of antitumor efficacy. |

| Couldwell et al.[9] | Glioma (anaplastic astrocytoma and glioblastoma) | 72-hour infusion every 21 days (starting at 2250 mg/m²) | 26 | 2 complete responses in patients without prior chemotherapy; 2 patients with stable disease for 10 months. Median survival of 9.25 months. |

Experimental Protocols

Phase I Clinical Trial Workflow

The general workflow for the Phase I trials of this compound mesylate involved patient screening and enrollment, followed by dose escalation cohorts. Patients were closely monitored for toxicities, and pharmacokinetic samples were collected to determine the drug's profile.

Caption: Generalized Phase I clinical trial workflow.

Pharmacokinetic Analysis

Method: High-Pressure Liquid Chromatography (HPLC)[1][3]

While the specific parameters for the HPLC method used in the early trials are not detailed in the provided abstracts, a general protocol for quantifying a novel small molecule like this compound in plasma would involve the following steps:

-

Sample Preparation:

-

Collection of whole blood samples at predetermined time points.

-

Centrifugation to separate plasma.

-

Protein precipitation from the plasma sample, typically using a solvent like acetonitrile or methanol.

-

Centrifugation to pellet the precipitated proteins.

-

Collection of the supernatant containing the drug.

-

Evaporation of the solvent and reconstitution of the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Injection of the prepared sample onto an HPLC system.

-

Use of a reverse-phase column (e.g., C18).

-

Elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), often in a gradient to ensure good separation.

-

-

Detection:

-

Use of a UV detector set at a wavelength appropriate for this compound's chromophore.

-

-

Quantification:

-

Generation of a standard curve using known concentrations of this compound.

-

Comparison of the peak area of this compound in the patient samples to the standard curve to determine the plasma concentration.

-

In Vitro Pharmacodynamic Assay

Method: Microtiter Pharmacodynamic Assay[10]

This assay was used to evaluate the in vitro antitumor activity of this compound in MCF-7 human breast cancer cells.

-

Cell Culture: MCF-7 cells are cultured in appropriate media and conditions.

-

Drug Exposure Matrix: Cells are exposed to a matrix of varying concentrations (C) of this compound for different exposure times (T).

-

Assessment of Cell Viability: After the exposure period, cell viability is assessed using a suitable method, such as an MTT or crystal violet assay.

-

Data Analysis: The results are analyzed based on the pharmacodynamic principle: Cⁿ x T = k, where 'n' is the concentration coefficient and 'k' is the drug exposure constant. This allows for the determination of the drug exposure required for different levels of activity (e.g., growth inhibition, cytostatic, cytotoxic).[10]

Summary and Conclusion

The early clinical trials of this compound mesylate established its feasibility of administration, defined its dose-limiting toxicities (primarily neurological), and characterized its pharmacokinetic profile. While it showed promise in preclinical models and some evidence of activity in glioma, it did not demonstrate efficacy in advanced ovarian cancer.[8][9] The development of this compound did not progress to later-phase trials for broader indications, likely due to its toxicity profile and limited efficacy. However, the data from these early studies provide valuable insights for the development of other DNA intercalating agents and for understanding the challenges associated with this class of compounds.

References

- 1. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Phase I evaluation of this compound (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. This compound mesylate: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase II study of this compound mesylate in patients with ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term response to this compound mesylate in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Arylmethylaminopropanediol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on arylmethylaminopropanediol (AMAP) derivatives, a class of compounds with significant therapeutic potential, ranging from immunosuppression to anticancer activities. This document details their synthesis, biological activities, mechanisms of action, and key structure-activity relationships, supported by experimental protocols and visual diagrams to facilitate understanding and further research.

Introduction

Arylmethylaminopropanediol derivatives are a versatile class of synthetic compounds characterized by an arylmethylamino moiety attached to a propanediol backbone. This structural motif has proven to be a valuable scaffold in medicinal chemistry, leading to the development of drugs with diverse pharmacological profiles. Notable examples include the immunosuppressant FTY720 (Fingolimod), used in the treatment of multiple sclerosis, and crisnatol, an antitumor agent that has undergone clinical investigation. The therapeutic potential of these derivatives stems from their ability to interact with key biological targets, including G-protein coupled receptors and DNA, thereby modulating critical cellular signaling pathways.

Synthesis of Arylmethylaminopropanediol Derivatives

The synthesis of arylmethylaminopropanediol derivatives can be achieved through various synthetic routes. A general and versatile two-step strategy involves the initial chemo-selective reaction of a 2-amino-1,3-propanediol with a suitable electrophile to introduce the desired arylmethyl group, followed by further modifications if necessary.

A common approach involves the reductive amination of an appropriate aryl aldehyde with an aminopropanediol derivative or the reduction of a nitro-precursor to the corresponding amine.

Representative Experimental Protocol: Synthesis of 2-Amino-2'-bromo-propane-1,3-diol

This protocol describes the reduction of a nitro group in a propanediol derivative to an amine, a key step in the synthesis of some arylmethylaminopropanediol precursors.

Materials:

-

2-bromo-2-nitro-propane-1,3-diol (Bronopol)

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (20-40%)

-

Ethanol (EtOH)

-

Diethyl ether

-

Reflux condenser and flask (50 mL)

Procedure:

-

To a 50 mL flask equipped with a reflux condenser, add 1.0 g of the 2-bromo-2-nitro-propane-1,3-diol and 3 g of granulated tin.

-

Slowly add 10 mL of concentrated HCl in small portions to the mixture, ensuring thorough mixing by shaking the flask.

-

After the initial reaction subsides (approximately 10 minutes), gently heat the mixture under reflux at 100°C with vigorous shaking. Continue heating until the nitro compound has completely dissolved and its characteristic odor is no longer detectable. If the nitro compound dissolves slowly, a few milliliters of ethanol can be added to aid dissolution.

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Cautiously make the solution alkaline by the dropwise addition of a 20-40% NaOH solution.

-

Isolate the liberated amine by performing a liquid-liquid extraction with diethyl ether.

-

The combined ether extracts are then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the 2-amino-2'-bromo-propane-1,3-diol.[1]

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Biological Activities and Structure-Activity Relationships

Arylmethylaminopropanediol derivatives exhibit a broad spectrum of biological activities, primarily as immunosuppressive and antitumor agents. The specific activity is largely determined by the nature of the arylmethyl group and its substitution pattern.

Immunosuppressive Activity

The most prominent example of an immunosuppressive arylmethylaminopropanediol derivative is FTY720 (Fingolimod). Its activity is dependent on the position of the phenyl ring within the alkyl side chain. Research has shown that a suitable distance between the quaternary carbon atom and the phenyl ring is crucial for potency.[2] The absolute configuration at the quaternary carbon also significantly impacts activity, with the (pro-S)-hydroxymethyl group being essential for potent immunosuppressive effects.[2]

Table 1: Structure-Activity Relationship of 2-Substituted 2-Aminopropane-1,3-diols as Immunosuppressive Agents [2]

| Compound | R Group | Lymphocyte-Decreasing Effect in Rats (ED50, mg/kg, p.o.) |

| 2 | -(CH2)13CH3 | >10 |

| 3 | -(CH2)7-Ph | 1.0 |

| 4 | -(CH2)8-Ph | 0.32 |

| 5 | -(CH2)9-Ph | 1.0 |

| FTY720 (6) | -(CH2)2-(p-octylphenyl) | 0.03 |

Antitumor Activity

Certain arylmethylaminopropanediol derivatives, such as this compound, have demonstrated significant antitumor activity. Their mechanism of action is primarily attributed to DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] The cytotoxic activity of these compounds is often evaluated against various cancer cell lines.

Table 2: Cytotoxic Activity (IC50) of Selected Arylmethylaminopropanediol Derivatives and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 (Breast Cancer) | Not explicitly stated, but activity is exposure-dependent | [5] |

| This compound | P388 (Murine Leukemia) | Not explicitly stated, but activity is exposure-dependent | [5] |

| Compound 22 (Arylamino alcohol derivative) | P. falciparum (D6) | ≤ 0.19 | [6][7] |

| Compound 23 (Arylamino alcohol derivative) | P. falciparum (FCR-3) | ≤ 0.40 | [6][7] |

| Compound 9d (Phthalazine-based derivative) | HepG-2 (Liver Cancer) | 7.02 ± 0.54 | [3] |

| Compound 9d (Phthalazine-based derivative) | MCF-7 (Breast Cancer) | Not explicitly stated in the provided text | [3] |

| Compound 9d (Phthalazine-based derivative) | HCT-116 (Colon Cancer) | Not explicitly stated in the provided text | [3] |

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.

Materials:

-

Purified human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

Test compounds

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound. Include a positive control (a known topoisomerase II inhibitor like doxorubicin) and a negative control (no compound).

-

Initiate the reaction by adding purified topoisomerase II and ATP to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form. The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the compound concentration.[3]

Signaling Pathways and Mechanisms of Action

Immunosuppressive Derivatives: FTY720 and S1P Receptor Signaling

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[8] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[9] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the receptor's internalization and subsequent degradation.[8][10] This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes that can mediate autoimmune responses. Downstream signaling of S1P receptors can involve Gα12/13, leading to the activation of the Rho/ROCK pathway.[11]

Caption: FTY720 signaling pathway leading to immunosuppression.

Antitumor Derivatives: DNA Intercalation and Topoisomerase II Inhibition

Antitumor arylmethylaminopropanediol derivatives like this compound exert their cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.[3][4] These planar aromatic molecules insert themselves between the base pairs of the DNA double helix, causing a local unwinding and distortion of the DNA structure. This intercalation can physically block the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. Furthermore, the distorted DNA structure can be recognized by topoisomerase II. These drugs can stabilize the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has created a double-strand break in the DNA. By preventing the re-ligation of this break, the drugs effectively convert the enzyme into a DNA-damaging agent, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.

Caption: Mechanism of antitumor AMAPs via DNA intercalation and Topo II inhibition.

Conclusion

Arylmethylaminopropanediol derivatives represent a promising and versatile chemical scaffold for the development of novel therapeutics. The foundational research outlined in this guide highlights their significant potential as both immunosuppressive and antitumor agents. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is crucial for the rational design of new, more potent, and selective drug candidates. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds. Further exploration of the diverse chemical space within this family of molecules is warranted to unlock their full therapeutic potential.

References

- 1. nveo.org [nveo.org]

- 2. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Laboratory Synthesis of Crisnatol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential laboratory-scale synthesis pathway for Crisnatol, a compound of interest for its pharmacological properties. The proposed synthesis is based on established organic chemistry principles and analogous reactions found in the scientific literature. This document outlines the necessary starting materials, key reaction steps, and detailed experimental protocols. All quantitative data is summarized for clarity, and a visual representation of the synthetic pathway is provided.

Proposed Synthesis Pathway

The synthesis of this compound, with the IUPAC name 2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol, can be logically approached through a two-stage process. The first stage involves the preparation of a reactive chrysene intermediate, specifically 6-(chloromethyl)chrysene. The second stage is the nucleophilic substitution reaction of this intermediate with the commercially available 2-amino-2-methyl-1,3-propanediol.

Scheme 1: Overall Synthesis of this compound

Caption: Proposed two-stage synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 6-(Chloromethyl)chrysene

This stage focuses on the functionalization of the chrysene backbone to introduce a reactive chloromethyl group at the 6-position.

2.1.1. Step 1: Vilsmeier-Haack Formylation of Chrysene

This reaction introduces a formyl group onto the chrysene ring, which is a crucial precursor for the desired functional group.

-

Reaction: Chrysene is reacted with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (3 equivalents) in anhydrous 1,2-dichloroethane to 0 °C.

-

Add phosphoryl chloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the Vilsmeier reagent.

-

Add a solution of chrysene (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-formylchrysene.

-

2.1.2. Step 2: Reduction of 6-Formylchrysene

The formyl group is reduced to a hydroxymethyl group.

-

Reaction: 6-Formylchrysene is reduced using a mild reducing agent such as sodium borohydride (NaBH₄).

-

Protocol:

-

Dissolve 6-formylchrysene (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude 6-(hydroxymethyl)chrysene is typically of sufficient purity for the next step.

-

2.1.3. Step 3: Chlorination of 6-(Hydroxymethyl)chrysene

The hydroxymethyl group is converted to a more reactive chloromethyl group.

-

Reaction: 6-(Hydroxymethyl)chrysene is treated with thionyl chloride (SOCl₂) or a similar chlorinating agent.

-

Protocol:

-

Dissolve 6-(hydroxymethyl)chrysene (1 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 6-(chloromethyl)chrysene.

-

Stage 2: Synthesis of this compound

This stage involves the coupling of the chrysene derivative with the aminodiol moiety.

2.2.1. Step 4: Nucleophilic Substitution

-

Reaction: 6-(Chloromethyl)chrysene is reacted with 2-amino-2-methyl-1,3-propanediol in a nucleophilic substitution reaction.[1][2][3][4]

-

Protocol:

-

Dissolve 2-amino-2-methyl-1,3-propanediol (2 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.5 equivalents), to the solution.

-

Add a solution of 6-(chloromethyl)chrysene (1 equivalent) in DMF dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactant and Product Information

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Chrysene | Chrysene | C₁₈H₁₂ | 228.29 |

| 6-Formylchrysene | Chrysene-6-carbaldehyde | C₁₉H₁₂O | 256.30 |

| 6-(Hydroxymethyl)chrysene | Chrysen-6-ylmethanol | C₁₉H₁₄O | 258.32 |

| 6-(Chloromethyl)chrysene | 6-(Chloromethyl)chrysene | C₁₉H₁₃Cl | 276.76 |

| 2-Amino-2-methyl-1,3-propanediol | 2-Amino-2-methylpropane-1,3-diol | C₄H₁₁NO₂ | 105.14[1] |

| This compound | 2-(Chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol | C₂₃H₂₃NO₂ | 345.44 |

Table 2: Proposed Reaction Conditions and Expected Yields

| Step | Reaction Type | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Vilsmeier-Haack Formylation | DMF, POCl₃ | 1,2-Dichloroethane | 80 | 12-16 | 70-80 |

| 2 | Reduction | NaBH₄ | THF, Methanol | 0 to RT | 4 | >90 |

| 3 | Chlorination | SOCl₂, DMF (cat.) | Dichloromethane | 0 to RT | 4-6 | 85-95 |

| 4 | Nucleophilic Substitution | K₂CO₃ or TEA | DMF | 60-70 | 24-48 | 50-60 |

Mandatory Visualization

The following diagram illustrates the logical workflow of the entire synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

The Pharmacokinetics of Crisnatol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Crisnatol (BW-A770U), an experimental anticancer agent. The information is compiled from various preclinical and Phase I clinical studies to support further research and development of this compound.

Introduction

This compound is a synthetic arylmethylaminopropanediol that has demonstrated significant antineoplastic activity in preclinical models of solid tumors. Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for the treatment of brain tumors. The primary mechanism of action of this compound is the inhibition of topoisomerase II and intercalation into DNA, leading to disruption of DNA replication and induction of apoptosis in cancer cells. This guide summarizes the available pharmacokinetic data, details relevant experimental protocols, and visualizes key pathways and workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in both preclinical animal models and human clinical trials.

Absorption and Distribution

Following intravenous administration, this compound exhibits extensive tissue distribution. In rats, concentrations of the intact drug in tissues were found to be significantly higher than in plasma, with lung tissue showing a particularly high tissue-to-plasma ratio.[1] Phase I clinical trials in humans have reported a mean apparent volume of distribution at steady state (Vdss) of 53 L/m² to 58.8 liters/m², further indicating extensive distribution into tissues.[2][3]

Metabolism

Preclinical studies in rats indicate that this compound undergoes extensive metabolism, primarily through oxidation and conjugation pathways.[1] Major biotransformation pathways include hydroxylation and the formation of dihydrodiols on the chrysene ring, as well as oxidation of the propanediol side chain.[1] The majority of the administered dose is metabolized, with the intact drug not being detected in the urine of rats.[1] While specific human metabolism data is limited in the provided search results, the rapid hepatic clearance observed in clinical trials suggests that similar extensive metabolism occurs in humans.[2]

Excretion

In rats, this compound and its metabolites are primarily eliminated through the feces, accounting for 81-92% of the administered dose after both oral and intravenous administration.[1] A smaller portion, 6-12% of the dose, is excreted in the urine.[1] The parent compound is the major radiolabeled component found in the feces of rats.[1]

Pharmacokinetic Parameters in Humans

Several Phase I clinical trials have been conducted to determine the pharmacokinetic profile of this compound in patients with advanced solid malignancies. The key parameters from these studies are summarized in the tables below.

Table 1: Single-Dose Intravenous Infusion of this compound

| Parameter | Value | Study Population | Dosing Schedule | Reference |

| Terminal Half-Life (t½) | 2.9 hours | 43 patients with refractory solid tumors | 6-hour infusion every 28 days (7.5 to 516 mg/m²) | [2] |

| Total Body Clearance (CL) | 18.3 L/h/m² | 43 patients with refractory solid tumors | 6-hour infusion every 28 days (7.5 to 516 mg/m²) | [2] |

| Volume of Distribution (Vdss) | 58.8 liters/m² | 43 patients with refractory solid tumors | 6-hour infusion every 28 days (7.5 to 516 mg/m²) | [2] |

| Recommended Phase II Dose | 388 mg/m² | 43 patients with refractory solid tumors | 6-hour infusion every 28 days | [2] |

Table 2: Extended Intravenous Infusion of this compound

| Parameter | Value | Study Population | Dosing Schedule | Reference |

| Terminal Half-Life (T½β) | 3.3 hours | 65 patients | Constant infusion rate, duration from 6 to 96 hours (18 to 3400 mg/m²) | [3] |

| Total Body Clearance (CL) | 22.8 L/hr/m² | 65 patients | Constant infusion rate, duration from 6 to 96 hours (18 to 3400 mg/m²) | [3] |

| Volume of Distribution (Vdss) | 53 L/m² | 65 patients | Constant infusion rate, duration from 6 to 96 hours (18 to 3400 mg/m²) | [3] |

| Median Steady-State Plasma Concentration (Css) at 2700 mg/m²/72 hours | 2.7 µg/mL | 65 patients | Constant infusion rate, duration from 6 to 96 hours | [3] |

| Median Steady-State Plasma Concentration (Css) at 3400 mg/m²/72 hours | 3.8 µg/mL | 65 patients | Constant infusion rate, duration from 6 to 96 hours | [3] |

| Maximum Tolerated Dose (MTD) | 2700 mg/m² over 72 hours | 65 patients | Constant infusion rate, duration from 6 to 96 hours | [3] |

Table 3: Protracted Intravenous Infusions of this compound

| Parameter | Value | Study Population | Dosing Schedule | Reference |

| Average Steady-State Plasma Concentration (Css) at 600 mg/m²/day for 9 days | 1607.8 ± 261.1 ng/mL | 16 patients with advanced solid malignancies | Continuous infusion, dose and duration escalation | [4] |

| Recommended Dose for Phase II Studies | 600 mg/m²/day for 9 days | 16 patients with advanced solid malignancies | Continuous infusion, dose and duration escalation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the pharmacokinetic analysis of this compound. These protocols are synthesized from the available literature and represent a generalized approach.

Quantification of this compound in Human Plasma by HPLC (Representative Protocol)

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

-

Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

Internal standard (a structurally similar compound not present in the sample)

-

Plasma samples from patients treated with this compound

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples to room temperature.

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A representative mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. The specific gradient would need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV detection at a wavelength determined by the absorption maximum of this compound, or fluorescence detection for higher sensitivity.

-

Run Time: Sufficient to allow for the elution of this compound and the internal standard.

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.

-

Plot the peak area ratio of this compound to the internal standard against the nominal concentration.

-

Determine the concentration of this compound in the patient samples by interpolating their peak area ratios from the calibration curve.

-

Phase I Clinical Trial Protocol for Intravenous this compound (Generalized)

Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound Administered as an Intravenous Infusion in Patients with Advanced Solid Malignancies.

Objectives:

-

Primary: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this compound. To characterize the dose-limiting toxicities (DLTs).

-

Secondary: To characterize the pharmacokinetic profile of this compound. To obtain preliminary evidence of antitumor activity.

Study Design:

-

This is a single-center or multi-center, open-label, non-randomized, dose-escalation study.[5][6][7]

-

A standard 3+3 dose-escalation design will be used.[6] Cohorts of 3 patients will be enrolled at escalating dose levels of this compound. If no DLT is observed in the first 3 patients at a given dose level, the next cohort will be enrolled at the next higher dose level. If one of the 3 patients experiences a DLT, an additional 3 patients will be enrolled at that same dose level. The MTD is defined as the dose level at which ≤1 of 6 patients experiences a DLT.

Patient Population:

-

Patients with histologically confirmed advanced or metastatic solid tumors for which standard therapy is no longer effective.

-

Age ≥ 18 years.

-

ECOG performance status of 0-2.

-

Adequate organ function (hematological, renal, and hepatic).

Treatment Plan:

-

This compound will be administered as an intravenous infusion over a specified duration (e.g., 6 hours, 72 hours, or continuous infusion over several days), with courses repeated every 28 days.[2][3][4]

-

Dose escalation will proceed through a series of predefined dose levels.

Pharmacokinetic Sampling:

-

Blood samples will be collected at predefined time points before, during, and after the this compound infusion to determine plasma concentrations of the drug.

Safety Assessments:

-

Adverse events will be monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

-

DLTs will be assessed during the first cycle of treatment. Dose-limiting toxicities for this compound have been identified as primarily neurological (somnolence, dizziness, blurred vision, unsteady gait) and hematologic.[2][3]

Visualizations

Signaling Pathway: this compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound as a DNA intercalator and topoisomerase II inhibitor.

Caption: Mechanism of action of this compound in a cancer cell.

Experimental Workflow: Phase I Clinical Trial

This diagram outlines the typical workflow for a Phase I clinical trial of an investigational anticancer agent like this compound.

Caption: A generalized workflow for a Phase I dose-escalation trial.

Logical Relationship: Pharmacokinetic Data Analysis Workflow

This diagram illustrates the process of analyzing pharmacokinetic data from a clinical trial.

Caption: Workflow for the analysis of pharmacokinetic samples.

Conclusion

This compound is a potent DNA intercalator and topoisomerase II inhibitor with a pharmacokinetic profile characterized by extensive tissue distribution and rapid clearance, likely due to extensive hepatic metabolism. Phase I clinical trials have established a range of tolerable doses and schedules for intravenous administration, with neurotoxicity being the primary dose-limiting factor. The data and protocols presented in this guide provide a foundation for further investigation into the clinical utility of this compound in the treatment of solid tumors, including those of the central nervous system. Further studies are warranted to fully elucidate the metabolic pathways in humans and to optimize dosing strategies to maximize therapeutic efficacy while minimizing toxicity.

References

- 1. Disposition, metabolism, and excretion of the anticancer agent this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound mesylate: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I clinical trial design in cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Approaches to Phase 1 Clinical Trial Design Focused on Safety, Efficiency and Selected Patient Populations: A Report from the Clinical Trial Design Task Force of the National Cancer Institute Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Crisnatol's Impact on DNA Replication in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisnatol, a novel lipophilic arylmethylaminopropanediol, has demonstrated antineoplastic activity in various tumor models. Classified as a DNA intercalator, its primary mechanism of action involves the disruption of DNA replication in cancer cells, leading to cell cycle arrest and, ultimately, cell death. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth understanding of this compound's effects on DNA replication, its therapeutic potential, and the methodologies used to evaluate its efficacy.

Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound exerts its cytotoxic effects by inserting itself between the base pairs of the DNA double helix.[1][2][3] This intercalation physically obstructs the DNA replication and transcription machinery. While the precise molecular interactions are not fully elucidated in the available literature, this action is characteristic of agents that interfere with DNA topology.

Though not explicitly stated in all studies, the functional consequences of this compound's DNA intercalation strongly suggest an inhibitory effect on topoisomerase II. This enzyme is crucial for relieving the torsional stress that arises during DNA unwinding for replication.[4][5] By stabilizing the DNA-topoisomerase II cleavage complex, intercalating agents like this compound can lead to the accumulation of double-strand breaks, a catastrophic event for the cell.[4][5]

The proposed mechanism of this compound leading to the inhibition of DNA replication is depicted below:

Caption: Proposed mechanism of this compound-induced DNA replication stress.

Quantitative Analysis of this compound's Effects

Preclinical studies have quantified the impact of this compound on cancer cell proliferation and cell cycle progression. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | G2-phase block (reversible) | 0.5-1.0 µM (4h exposure) | [6] |

| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | >G2 polyploidy | 0.5-1.0 µM (24h exposure) | [6] |

| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | S-phase retardation (persistent) | 5-10 µM | [6] |

| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | Irreversible G2/>G2 block | 5-10 µM | [6] |

| Murine Erythroleukemic Cells (MELC) | Viability Assay | Severe membrane perturbation | 25-50 µM | [6] |

| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic Assay | Growth inhibitory (k) | 30-1000 µMn-h (n=1) | [7] |